

Clinical Administration Protocol for Volasertib Intravenous Infusion

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Compound Focus: Volasertib

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The following table summarizes the key administration parameters for **volasertib** from phase I clinical trials in patients with advanced solid tumors.

Parameter	Volasertib + Nintedanib Regimen [1]	Volasertib + Platinum Agent Regimen [2]	Volasertib Monotherapy (Reference) [3]
Recommended Dose	300 mg every 3 weeks	300 mg every 3 weeks	300 mg every 3 weeks
Infusion Duration	2 hours	2 hours	2 hours
Solution & Concentration	Not specified in results	Not specified in results	Not specified in results
Diluent	Not specified in results	Not specified in results	Not specified in results
Cycle Length	21 days (after first cycle)	21 days	21 days

Parameter	Volasertib + Nintedanib Regimen [1]	Volasertib + Platinum Agent Regimen [2]	Volasertib Monotherapy (Reference) [3]
Maximum Tolerated Dose (MTD)	300 mg (with nintedanib 200 mg BID)	300 mg (with Cisplatin 100 mg/m ² or Carboplatin AUC6)	400 mg (300 mg selected for phase II)

Supporting Experimental Data and Methodologies

The clinical use of **volasertib** is rooted in a strong preclinical foundation. The following protocols outline key experiments that demonstrate its mechanism of action and efficacy.

In Vitro Cell Viability and Proliferation Assay

This protocol is used to determine the sensitivity of cancer cell lines to **volasertib** [4] [5].

- **Key Reagents:** **Volasertib** (provided by Boehringer Ingelheim), cell culture media (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin/streptomycin, CellTiter-Glo reagent [4].
- **Procedure:**
 - Plate cells in 96-well opaque plates at a density of 1,000-3,000 cells per well in complete growth medium.
 - Treat cells with a range of **volasertib** concentrations. Prepare stock solutions in DMSO and dilute in culture medium.
 - Incubate the plates for 72 hours at 37°C in 5% CO₂.
 - Add CellTiter-Glo reagent to each well to lyse cells and generate a luminescent signal proportional to the amount of present ATP (an indicator of metabolically active cells).
 - Measure luminescence using a plate reader (e.g., VICTOR X Light).
 - Calculate half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
- **Data Analysis:** For drug combination studies (e.g., with azacitidine or decitabine), the combination index (CI) can be calculated using software like CalcuSyn. A CI value of less than 1.0 indicates a synergistic interaction [4].

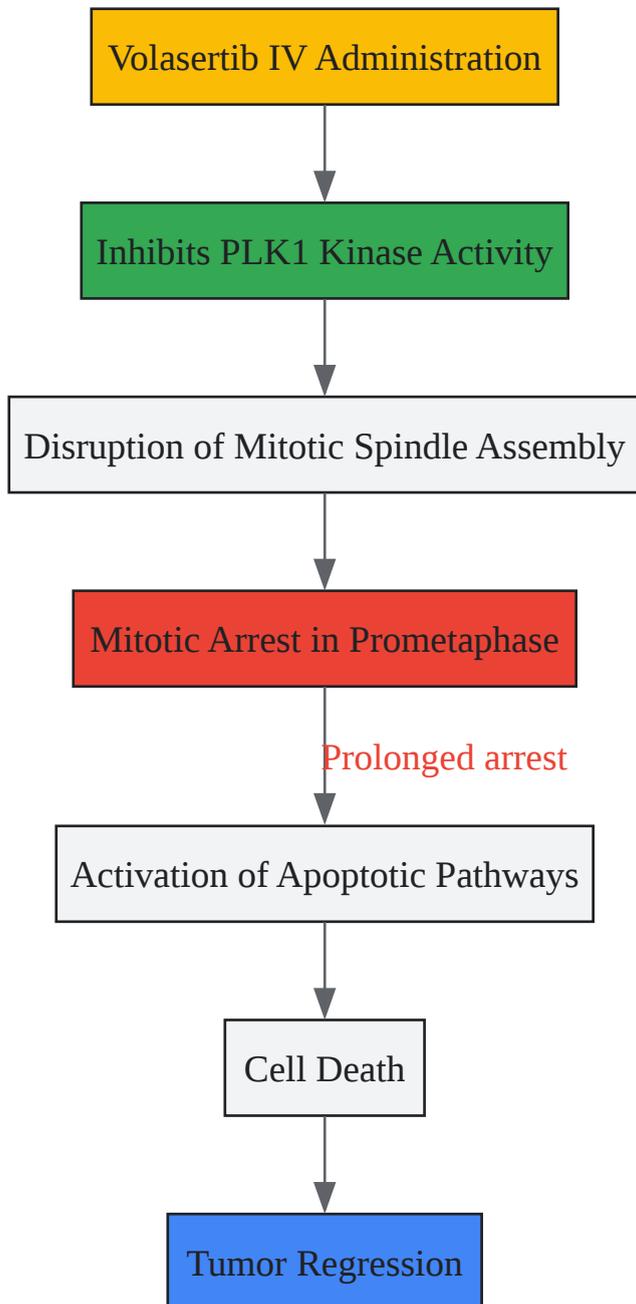
In Vivo Efficacy Study in Xenograft Models

This protocol assesses the anti-tumor activity of **volasertib** in animal models, which is critical for transitioning to human clinical trials [6].

- **Animal Model:** Mice implanted with patient-derived xenografts (PDXs) or human cancer cell line xenografts.
- **Dosing Formulation:** Not explicitly detailed in results, but typically involves a solution for intravenous injection.
- **Dosing Regimen:**
 - In a breast cancer PDX model, **volasertib** was administered intravenously on a schedule of one dose per 3-week cycle, leading to rapid tumor shrinkage [6].
 - In a glioma stem cell (GSC) intracranial model, the combination of **volasertib** and radiation significantly prolonged median survival compared to radiation alone [5].
- **Endpoint Measurements:**
 - Tumor volume measurement via calipers.
 - Overall survival.
 - Post-treatment analysis of tumors for biomarkers (e.g., immunohistochemistry for PLK1, Ki67, DNA damage markers, and apoptosis) [6] [5].

Mechanism of Action and Signaling Pathway

Volasertib is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1), a serine/threonine kinase with a crucial role in cell cycle progression [3] [7]. The following diagram illustrates the mechanistic pathway through which **volasertib** exerts its anti-tumor effects.



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Critical Safety and Tolerability Notes

- **Hematological Toxicity:** The primary dose-limiting toxicities (DLTs) are reversible hematological events, including **neutropenia, thrombocytopenia, and anemia** [2] [3]. Close monitoring of blood counts is essential.

- **Drug-Drug Interactions:** A pharmacokinetic study found that co-administration with the P-glycoprotein/CYP3A4 inhibitor **itraconazole** did not significantly alter **volasertib** exposure but **reduced its tolerability**, increasing the incidence of adverse events like thrombocytopenia [8].
- **Recommended Dose:** Although the Maximum Tolerated Dose (MTD) was found to be 400 mg in monotherapy, **300 mg every 3 weeks** was established as the recommended dose for further clinical development due to its more manageable safety profile [3].

Reference Information

- A phase I, dose-escalation study of **volasertib** combined with nintedanib in advanced solid tumors. *Ann Oncol.* 2015. [1]
- Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK pathways by **volasertib**. *Biomol Ther.* 2022. [4]
- PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer. *Nat Commun.* 2020. [6]
- Phase I trial of **volasertib**, a Polo-like kinase inhibitor, plus cisplatin or carboplatin in patients with advanced solid tumors. *Invest New Drugs.* 2015. [2]
- Discovery and development of the Polo-like kinase inhibitor **volasertib** in cancer therapy. *Leukemia.* 2015. [3]
- **Volasertib** - an overview. *Sciencedirect Topics.* [7]
- The polo-like kinase 1 inhibitor **volasertib** synergistically increases radiation efficacy in glioma stem cells. *Oncotarget.* 2018. [5]
- A Phase I, Fixed-sequence Study in Patients with Solid Tumors. *Clin Ther.* 2020. [8]

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